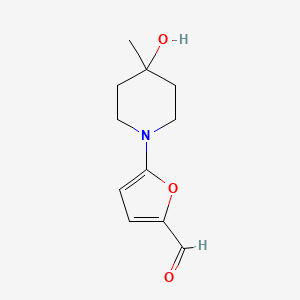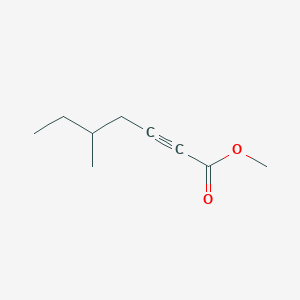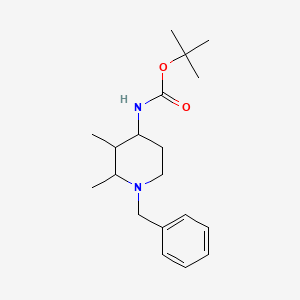
4-Ethenyl-5-methyl-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethenyl-5-methyl-1,2-oxazole is a heterocyclic compound featuring a five-membered ring with oxygen and nitrogen atoms at the first and second positions, respectively. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry . The presence of both oxygen and nitrogen atoms in the ring structure imparts unique chemical properties, making it a valuable compound for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-5-methyl-1,2-oxazole can be achieved through several methods. One common approach involves the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TOSMIC) as a key reagent . This reaction typically involves the condensation of an aldehyde with TOSMIC under basic conditions, followed by cyclization to form the oxazole ring.
Another method involves the cycloaddition of suitable furan or thiophene derivatives with TOSMIC, leading to the formation of oxazole rings . These reactions are generally carried out under mild conditions and yield high purity products.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethenyl-5-methyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents into the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
4-Ethenyl-5-methyl-1,2-oxazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Ethenyl-5-methyl-1,2-oxazole involves its interaction with various molecular targets, including enzymes and receptors. The compound can form non-covalent interactions, such as hydrogen bonds and van der Waals forces, with these targets, leading to changes in their activity . The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
4-Ethenyl-5-methyl-1,2-oxazole can be compared with other oxazole derivatives, such as:
5-Phenyl-1,2-oxazole: Known for its anticancer properties.
4,5-Dimethyl-1,2-oxazole: Exhibits antibacterial activity.
2-Methyl-5-nitro-1,2-oxazole: Used in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C6H7NO |
|---|---|
Molekulargewicht |
109.13 g/mol |
IUPAC-Name |
4-ethenyl-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C6H7NO/c1-3-6-4-7-8-5(6)2/h3-4H,1H2,2H3 |
InChI-Schlüssel |
NCEYWDGOBNESDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NO1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![({[1-(Chloromethyl)cyclopentyl]methoxy}methyl)benzene](/img/structure/B13167128.png)


![4-([[(4-Methylphenyl)amino]carbonyl]amino)butanoic acid](/img/structure/B13167140.png)






